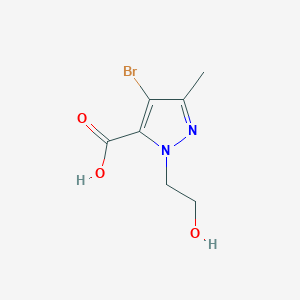
Sodium 3-aminopicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-aminopicolinate is a chemical compound with the molecular formula C6H5N2NaO2 and a molecular weight of 160.11 g/mol . It is a sodium salt derivative of 3-aminopicolinic acid, which is a derivative of picolinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-aminopicolinate can be synthesized through the neutralization of 3-aminopicolinic acid with sodium hydroxide. The reaction typically involves dissolving 3-aminopicolinic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with more controlled conditions to ensure purity and yield. The process may include additional purification steps such as recrystallization and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-aminopicolinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced amines or other reduced derivatives.
Substitution: Formation of substituted picolinates with various functional groups.
Scientific Research Applications
Sodium 3-aminopicolinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 3-aminopicolinate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Sodium 6-aminopicolinate: Another sodium salt derivative of aminopicolinic acid, but with the amino group at the 6-position instead of the 3-position.
Sodium picolinate: The sodium salt of picolinic acid without the amino group.
Uniqueness: Sodium 3-aminopicolinate is unique due to the presence of the amino group at the 3-position, which imparts distinct chemical and biological properties. This positional difference can significantly affect its reactivity and interaction with other molecules, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C6H5N2NaO2 |
|---|---|
Molecular Weight |
160.11 g/mol |
IUPAC Name |
sodium;3-aminopyridine-2-carboxylate |
InChI |
InChI=1S/C6H6N2O2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,7H2,(H,9,10);/q;+1/p-1 |
InChI Key |
CHJIFFNWTQMMJY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811474.png)
![2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11811475.png)





![7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811512.png)

